molecular formula C11H15Cl2NO2 B1223816 2,3-DCPE

2,3-DCPE

Cat. No.: B1223816
M. Wt: 264.14 g/mol
InChI Key: QVEIRCZEBQRCTR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,3-DCPE involves the reaction of 2,3-dichlorophenol with 3-chloropropylamine, followed by the addition of ethylene oxide to form the final product . The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,3-DCPE undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,3-DCPE has a wide range of scientific research applications, including:

Comparison with Similar Compounds

2,3-DCPE is unique in its ability to selectively induce apoptosis in cancer cells while sparing normal cells . Similar compounds include:

These compounds, while similar in some chemical properties, do not exhibit the same biological activity as this compound, highlighting its uniqueness in the field of cancer research.

Biological Activity

2,3-Dichlorophenyl-ethanol (2,3-DCPE) is a compound of significant interest in cancer research due to its pro-apoptotic properties and selective action against cancer cells. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

Overview of this compound

This compound is chemically defined as 2-[[3-(2,3-Dichlorophenoxy)propyl]amino]ethanol hydrochloride. It has been shown to selectively induce apoptosis in cancer cells while sparing normal cells. The compound's efficacy is primarily attributed to its ability to downregulate Bcl-XL protein expression and activate apoptosis pathways.

Induction of Apoptosis

Research indicates that this compound induces apoptosis through several mechanisms:

  • Caspase Activation : Treatment with this compound leads to the cleavage and activation of key caspases (caspase-8, caspase-9, and caspase-3) in cancer cells but not in normal human fibroblasts (NHFBs). This suggests a targeted mechanism that preferentially affects malignant cells .
  • Bcl-XL Downregulation : The compound significantly reduces Bcl-XL protein levels in cancer cells. This downregulation is critical as Bcl-XL is known to inhibit apoptosis; thus, its reduction promotes cell death in cancerous tissues .
  • S-phase Arrest : In addition to apoptosis induction, this compound has been shown to cause S-phase arrest in the cell cycle. It activates the ATM/ATR-Chk1-Cdc25A pathway, leading to DNA damage response and subsequent cell cycle regulation .

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been demonstrated across various human cancer cell lines. The following table summarizes its effects:

Cell LineIC50 (μM)Apoptosis InductionComments
LoVo (Colon)0.89YesMost sensitive to this compound
DLD-1 (Colon)1.95YesSignificant apoptosis observed
A549 (Lung)2.69YesCaspase activation noted
NHFB (Normal)12.6NoMinimal effect on normal fibroblasts

The IC50 values indicate the concentration at which 50% of the cells are inhibited or killed. Notably, the much higher IC50 value for NHFBs suggests that normal cells are significantly less affected by this compound compared to cancer cells .

Study on Apoptosis Induction

In a pivotal study by Wu et al., it was demonstrated that treatment with 20 μM of this compound resulted in approximately 16% apoptosis in DLD-1 cells compared to only about 4% in Bcl-XL overexpressing DLD-1/Bcl-XL cells. This finding underscores the role of Bcl-XL in mediating resistance to apoptosis induced by this compound .

S-phase Arrest Mechanism

A recent investigation revealed that this compound induces S-phase arrest by upregulating phosphorylated H2A histone family member X and activating checkpoint kinases like Chk1. The study showed that the use of ATM/ATR inhibitors such as wortmannin and caffeine partially abrogated this arrest but had limited impact on apoptosis induction .

Properties

Molecular Formula

C11H15Cl2NO2

Molecular Weight

264.14 g/mol

IUPAC Name

2-[3-(2,3-dichlorophenoxy)propylamino]ethanol

InChI

InChI=1S/C11H15Cl2NO2/c12-9-3-1-4-10(11(9)13)16-8-2-5-14-6-7-15/h1,3-4,14-15H,2,5-8H2

InChI Key

QVEIRCZEBQRCTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCCCNCCO

Synonyms

2,3-DCPE
2-((3-(2,3-dichlorophenoxy)propyl)amino)ethanol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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